molecular formula C12H16N4O B7756396 3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide

3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B7756396
M. Wt: 232.28 g/mol
InChI Key: UCEFLFSRMNCRSL-UHFFFAOYSA-N
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Description

3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide is a complex organic compound that features a benzimidazole ring substituted with dimethyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 5,6-dimethylbenzimidazole with appropriate reagents to introduce the hydroxypropanimidamide moiety. One common method involves the reaction of 5,6-dimethylbenzimidazole with 3-bromopropionitrile, followed by hydrolysis and subsequent reaction with hydroxylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The benzimidazole ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and acids/bases are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-(5,6-dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites, influencing biochemical pathways and modulating biological activity. The hydroxypropanimidamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler analog that lacks the hydroxypropanimidamide group.

    1,3-Bis(5,6-dimethylbenzimidazol-1-yl)-2-propanol: A related compound with a different substitution pattern.

Uniqueness

3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEFLFSRMNCRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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